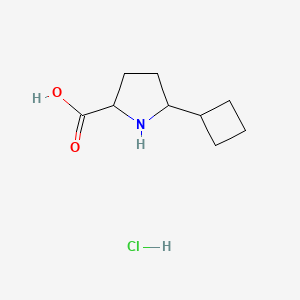

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-cyclobutylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7(10-8)6-2-1-3-6;/h6-8,10H,1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZVNCNBEBSCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutyl Group Introduction

- Alkylation or Cross-Coupling: The cyclobutyl substituent is introduced via alkylation or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Catalysts and Reagents: Common catalysts include Pd(PPh₃)₄; bases like potassium carbonate (K₂CO₃) are used in polar aprotic solvents such as DMF or THF.

- Reaction Conditions: Typical reaction temperatures range from 60°C to 80°C to optimize coupling efficiency.

Pyrrolidine Ring Construction

- Cyclization: Starting from amino acid derivatives or linear precursors, cyclization is induced under acidic or basic conditions.

- Protecting Groups: Nitrogen and carboxyl groups are often protected with groups like tert-butoxycarbonyl (Boc) or acetyl to avoid side reactions during cyclization.

- Deprotection: After ring formation, protecting groups are removed using acids such as hydrochloric acid or trifluoroacetic acid (TFA).

Carboxylic Acid Formation

- Hydrolysis: Esters or nitriles are hydrolyzed under acidic (e.g., 6M HCl reflux) or basic conditions to yield the free carboxylic acid.

- Oxidation: In some cases, oxidative cleavage using reagents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) is employed.

Formation of Hydrochloride Salt

- The free base form of 5-cyclobutylpyrrolidine-2-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, often in methanol or other alcohol solvents, which enhances crystallinity and purity.

Representative Reaction Scheme and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclobutyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–65 | Efficient coupling to introduce cyclobutyl |

| Hydrolysis to Carboxylic Acid | 6M HCl, reflux, 12 h | 70–85 | Conversion of ester/nitrile to acid |

| Deprotection & Salt Formation | HCl in methanol, room temp | >90 | Formation of hydrochloride salt, purification by crystallization |

Detailed Research Findings and Notes

Protecting Group Strategy: Use of acetyl or Boc protecting groups on nitrogen and carboxyl functionalities facilitates selective reactions and purification. For example, acetyl-protected intermediates crystallize well, allowing isolation of high-purity compounds before final deprotection.

Catalyst and Solvent Choice: Palladium catalysts with phosphine ligands in polar aprotic solvents such as DMF or THF provide good yields for cyclobutyl introduction. Methanol is preferred for deprotection and salt formation due to its solvent properties and ease of removal.

Temperature Control: Low temperatures (-78°C) are employed in sensitive steps, such as enolate formation or addition reactions, to control stereochemistry and minimize side reactions.

Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel with ethyl acetate/hexane) is used to achieve high purity of intermediates and final products.

Analytical Characterization (Supporting Preparation)

NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of cyclobutyl protons (δ 1.5–2.5 ppm multiplets) and carboxylic acid protons (δ 10–12 ppm, broad). Advanced 2D NMR (COSY, HSQC) helps resolve stereochemical details.

IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and C-H stretches of cyclobutyl ring (2800–3000 cm⁻¹) confirm functional groups.

X-ray Crystallography: Used to determine absolute stereochemistry and confirm molecular structure, especially important for chiral intermediates and final hydrochloride salts.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Conditions/Notes |

|---|---|---|

| Cyclobutyl Introduction | Pd-catalyzed coupling or alkylation | Pd(PPh₃)₄, K₂CO₃, DMF, 60–80°C |

| Pyrrolidine Ring Formation | Cyclization of amino acid derivatives | Acidic/basic conditions, protected intermediates |

| Carboxylic Acid Formation | Hydrolysis or oxidation of esters/nitriles | 6M HCl reflux or KMnO₄ oxidation |

| Deprotection & Salt Formation | Acid-catalyzed removal of protecting groups and salt formation | HCl or TFA in methanol, room temp |

| Purification | Crystallization or chromatography | Ethanol/water recrystallization, silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is used in several scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: Studying the interactions of pyrrolidine derivatives with biological targets.

Medicine: Investigating potential therapeutic uses of pyrrolidine derivatives.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-cyclobutylpyrrolidine-2-carboxylic acid hydrochloride with structurally related compounds based on substituents, molecular formulas, and key properties inferred from evidence:

*Estimated based on analogous structures.

Key Observations:

- Hydrochloride Salt : Like other hydrochloride salts (e.g., berberine hydrochloride , memantine hydrochloride ), the ionic form enhances aqueous solubility, critical for bioavailability in drug formulations.

- Synthetic Yields : Analogs with electron-donating groups (e.g., methoxy in 10c ) show higher yields (80%) than electron-withdrawing groups (e.g., chloro in 10b: 71%), suggesting cyclobutyl’s neutral steric effects may yield intermediate efficiency.

Stability and Pharmacological Implications

- Acid Stability : Hydrochloride salts of carboxylic acids (e.g., nicardipine hydrochloride ) often exhibit pH-dependent stability. The cyclobutyl group may confer resistance to acid hydrolysis compared to aromatic substituents.

- Metabolic Profile: Trifluoromethyl-substituted analogs (e.g., C₆H₉ClF₃NO₂ ) show enhanced metabolic stability due to fluorine’s electronegativity, whereas cyclobutyl’s non-aromatic nature may reduce cytochrome P450 interactions.

Similarity Index and Structural Diversity

highlights compounds like 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (similarity: 0.85) and 5-Chloro-3-methylpyridine-2-carboxylic acid (similarity: 0.80), which share chloride or pyridine motifs but lack the pyrrolidine backbone. This underscores the uniqueness of this compound in balancing rigidity (cyclobutyl) and conformational flexibility (pyrrolidine) .

Biological Activity

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological properties, and relevant case studies that highlight the compound's efficacy.

The synthesis of this compound involves the cyclization of appropriate precursors under controlled conditions to yield the desired pyrrolidine structure. The hydrochloride form enhances solubility, which is crucial for biological assays. The compound's molecular formula is C₇H₁₃ClN₁O₂, with a molecular weight of 175.64 g/mol.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, research conducted on various 5-oxopyrrolidine derivatives showed promising results against A549 lung adenocarcinoma cells. The anticancer activity was assessed using the MTT assay, which measures cell viability post-treatment. Notably, certain derivatives exhibited a structure-dependent activity profile, with some compounds reducing A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|---|

| Compound A | A549 (Lung) | 66 | Higher |

| Compound B | HSAEC1-KT (Non-cancerous) | 70 | Comparable |

| Compound C | A549 | 50 | Lower |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives show effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making these compounds viable candidates for further development in the fight against antibiotic resistance .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study involving various pyrrolidine derivatives demonstrated that compounds with free amino groups exhibited higher anticancer activity than those with acetylamino fragments. This finding underscores the importance of molecular structure in determining biological efficacy .

- Antimicrobial Resistance : Another investigation focused on the interaction of these compounds with resistant bacterial strains revealed that modifications to the pyrrolidine structure could enhance antimicrobial potency. The results indicated that certain structural features were critical for overcoming resistance mechanisms employed by pathogens .

Q & A

Q. What in vitro assays are suitable for preliminary neuropharmacological profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.